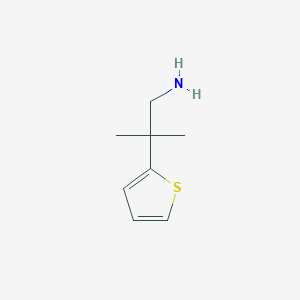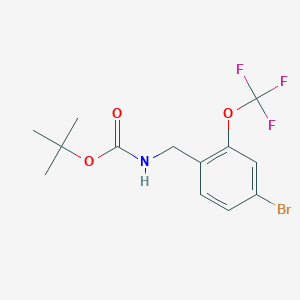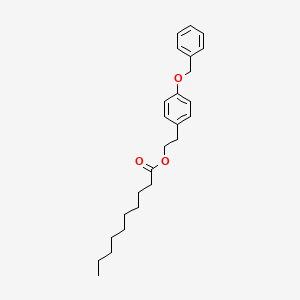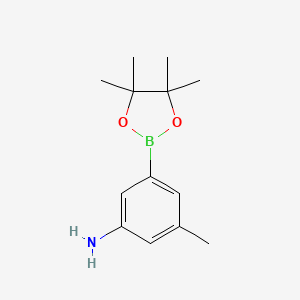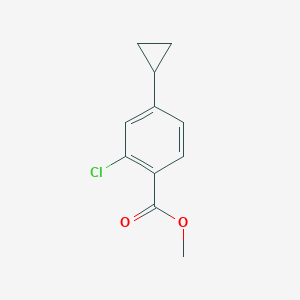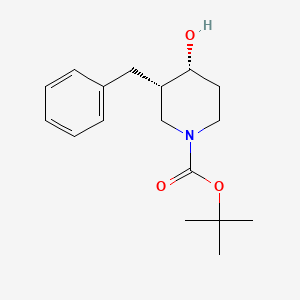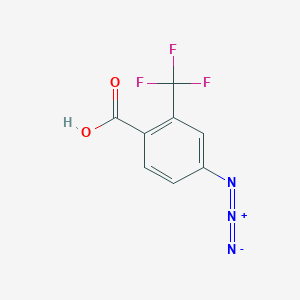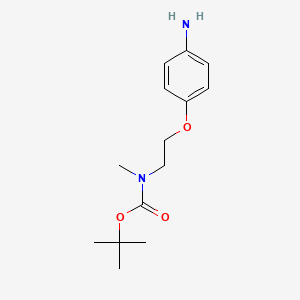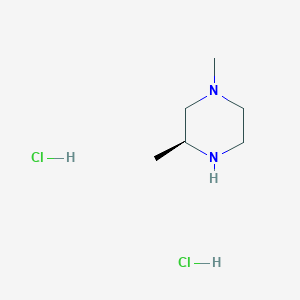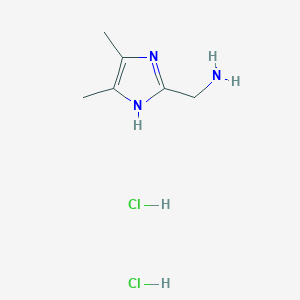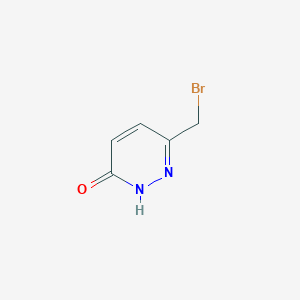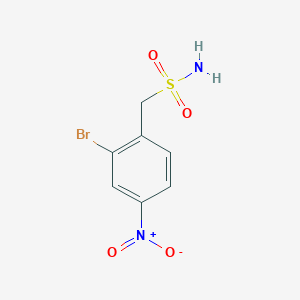
(2-Bromo-4-nitrophenyl)methanesulfonamide
Vue d'ensemble
Description
“(2-Bromo-4-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7BrN2O4S . It has a molecular weight of 295.11 .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4-nitrophenyl)methanesulfonamide” consists of a bromine atom (Br), a nitro group (NO2), and a methanesulfonamide group (CH3SO2NH2) attached to a phenyl ring .Applications De Recherche Scientifique
Structural and Spectroscopic Studies
Research has delved into the structural and spectroscopic studies of compounds similar to (2-Bromo-4-nitrophenyl)methanesulfonamide. For example, the structural and spectroscopic analysis of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene highlights the formation of ion pairs in the crystal, with N–H protons of protonated molecules hydrogen-bonded with sulfonyl oxygens, providing insights into the molecular structure and interactions in both solid and solution states I. Binkowska, A. Jarczewski, A. Katrusiak, G. Wojciechowski, B. Brzeziński, 2001.
Inclusion Compounds and Structural Transformations
The formation of inclusion compounds and their structural transformations have been studied, highlighting the adaptability and potential applications of these materials in various solvent environments. The study of tetrakis(4-nitrophenyl)methane solvates, for instance, categorizes them based on their network structures and interactions, showing significant adaptability and potential for forming robust yet flexible host networks R. Thaimattam, F. Xue, J. Sarma, T. Mak, G. Desiraju, 2001.
Molecular Structure and Reactivity
Investigations into the molecular structure and reactivity of related compounds, such as 4-nitrophenyl[bis(benzylthio)]methane, have been conducted to understand their acidic properties and potential applications in chemical synthesis. These studies compare structural conformations and discuss the implications for proton donor properties, offering insights into their use in synthetic chemistry I. Binkowska, M. Ratajczak-Sitarz, A. Katrusiak, A. Jarczewski, 2009.
Ab Initio Predictions and Chemical Interactions
Ab initio predictions of structure and energetics for complexes of 4-nitrophenyl[bis(methylsulfonyl)]methane with bases in various solvents have been made, revealing potential pathways for chemical reactions and new structures in acetonitrile solvent. Such studies are crucial for designing reactions and understanding the behavior of these compounds under different conditions I. Binkowska, J. Koput, A. Jarczewski, 2008.
Orientations Futures
Phenol derivatives, such as “(2-Bromo-4-nitrophenyl)methanesulfonamide”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research could focus on developing innovative synthetic methods and exploring potential biological activities of these compounds .
Propriétés
IUPAC Name |
(2-bromo-4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4S/c8-7-3-6(10(11)12)2-1-5(7)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEXZIQIPXGKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-nitrophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



